chemical structure of 1-(3,4-dimethylbenzyl)-1H-benzimidazole
chemical structure of 1-(3,4-dimethylbenzyl)-1H-benzimidazole
An In-Depth Technical Guide to 1-(3,4-dimethylbenzyl)-1H-benzimidazole for Drug Development Professionals
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This bicyclic heteroaromatic system, formed by the fusion of benzene and imidazole rings, is isosteric to naturally occurring purines, allowing for facile interaction with a multitude of biological macromolecules.[3][4] This guide provides a comprehensive technical examination of a specific derivative, 1-(3,4-dimethylbenzyl)-1H-benzimidazole. We will delve into its rational synthesis, detailed structural elucidation through spectroscopic methods, key physicochemical properties that govern its biological interactions, and its potential pharmacological applications, particularly within the context of anticancer drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery
The significance of the benzimidazole core in therapeutic development cannot be overstated. Its unique structure is present in a range of FDA-approved drugs and natural molecules, such as Vitamin B12.[4][5] The scaffold's versatility stems from its physicochemical attributes: it possesses both a hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen), and its aromatic nature facilitates crucial π-π stacking and hydrophobic interactions with biological targets.[1] These properties have been leveraged to develop agents with a vast array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[3][5][6][7][8] The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns.[5]
Synthesis and Structural Elucidation
The strategic synthesis and unambiguous characterization of a target molecule are fundamental to any drug discovery program. This section outlines a logical and field-proven workflow for obtaining and verifying the structure of 1-(3,4-dimethylbenzyl)-1H-benzimidazole.
Synthetic Strategy and Workflow
The most direct and widely adopted method for synthesizing N-substituted benzimidazoles involves a two-step process: first, the formation of the benzimidazole ring, followed by selective N-alkylation. This approach provides high yields and allows for modular assembly, where different substitution patterns can be easily introduced.
The condensation of o-phenylenediamine with formic acid, known as the Phillips-Ladenburg synthesis, is a classic and efficient method for creating the parent 1H-benzimidazole ring.[9] The subsequent step is a standard nucleophilic substitution (Williamson ether synthesis-type reaction), where the deprotonated benzimidazole nitrogen attacks an appropriate benzyl halide.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate and final product before proceeding.
Step 1: Synthesis of 1H-Benzimidazole
-
Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and formic acid (9.2 mL, ~0.24 mol).[10]
-
Cyclization: Heat the mixture at 100-110 °C for 2 hours with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution until the mixture is alkaline (pH ~8-9) to neutralize excess formic acid and precipitate the product.
-
Isolation & Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 1H-benzimidazole can be recrystallized from hot water to yield white crystals.
-
Validation: Confirm the structure via melting point determination and ¹H NMR spectroscopy before proceeding.
Step 2: Synthesis of 1-(3,4-dimethylbenzyl)-1H-benzimidazole
-
Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 1H-benzimidazole (5.9 g, 0.05 mol) in N,N-dimethylformamide (DMF, 100 mL).
-
Deprotonation: Add anhydrous potassium carbonate (10.4 g, 0.075 mol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of benzimidazole, creating the benzimidazolide anion, a potent nucleophile. DMF is an ideal polar aprotic solvent that solvates the potassium cation, enhancing the nucleophilicity of the anion.
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 3,4-dimethylbenzyl chloride (7.7 g, 0.05 mol) in DMF (20 mL) dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (500 mL) with stirring. The product will precipitate out of the aqueous solution.
-
Isolation & Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Structural Elucidation and Spectroscopic Data
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 1-(3,4-dimethylbenzyl)-1H-benzo[d]imidazole |
¹H NMR (Proton Nuclear Magnetic Resonance) Rationale: ¹H NMR provides information on the number of different types of protons and their connectivity. The chemical shifts are indicative of the electronic environment of the protons.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.10 | s | 1H | H-2 (imidazole) | Deshielded proton on the C=N bond of the imidazole ring. |
| ~ 7.85 | d | 1H | H-4 or H-7 | Aromatic proton on the benzoyl ring adjacent to the fused imidazole. |
| ~ 7.30-7.40 | m | 3H | H-5, H-6, H-7/H-4 | Remaining aromatic protons on the benzoyl ring. |
| ~ 7.00-7.10 | m | 3H | Benzyl Ar-H | Aromatic protons of the 3,4-dimethylbenzyl group. |
| ~ 5.40 | s | 2H | -CH₂- (benzyl) | Methylene bridge protons, deshielded by the adjacent nitrogen and aromatic ring. |
| ~ 2.25 | s | 6H | 2 x -CH₃ | Protons of the two methyl groups on the benzyl ring. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 144.0 | C-2 (imidazole) | Imine carbon, significantly downfield. |
| ~ 143.5, 135.0 | C-7a, C-3a | Quaternary carbons at the ring fusion. |
| ~ 137.5, 137.0, 133.0 | Benzyl Ar-C (quat.) | Quaternary aromatic carbons of the benzyl group (C-3, C-4, C-1). |
| ~ 130.0, 127.0, 124.0 | Benzyl Ar-CH | Aromatic methine carbons of the benzyl group. |
| ~ 123.0, 122.0, 120.0, 110.0 | Benzoyl Ar-CH | Aromatic methine carbons of the benzoyl group. |
| ~ 48.5 | -CH₂- (benzyl) | Methylene bridge carbon. |
| ~ 19.5, 19.0 | 2 x -CH₃ | Methyl group carbons. |
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃ groups).
-
~1615 cm⁻¹, ~1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.
-
No broad peak ~3100-3400 cm⁻¹: The absence of a broad N-H stretch confirms successful N-alkylation.
MS (Mass Spectrometry)
-
[M]+•: The molecular ion peak should be observed at m/z ≈ 236.31.
-
Key Fragment: A significant fragment at m/z ≈ 119, corresponding to the 3,4-dimethylbenzyl cation [C₉H₁₁]⁺, would be a strong indicator of the structure.
Pharmacological Potential and Rationale for Design
Benzimidazole derivatives are well-established as potent anticancer agents, often acting through the disruption of microtubule polymerization, similar to classic agents like nocodazole.[6] The benzimidazole core mimics the purine structure of tubulin's natural ligands, allowing it to bind effectively to the colchicine-binding site on β-tubulin.
The 1-(3,4-dimethylbenzyl) substitution is a rational design choice.
-
Increased Lipophilicity: The addition of the benzyl group, and particularly the two methyl substituents, significantly increases the molecule's lipophilicity compared to the parent benzimidazole. This can enhance cell membrane permeability and improve bioavailability.
-
Hydrophobic Interactions: The dimethylbenzyl moiety can engage in favorable hydrophobic or van der Waals interactions within the target protein's binding pocket, potentially increasing binding affinity and potency. 5,6-dimethylbenzimidazole derivatives, for example, have shown enhanced cytotoxicity against cancer cells due to improved cellular absorption.[6]
Proposed Mechanism of Action: Microtubule Destabilization
Based on extensive literature for this class of compounds, a primary hypothesized mechanism of action for 1-(3,4-dimethylbenzyl)-1H-benzimidazole is the inhibition of tubulin polymerization.
This disruption of microtubule function prevents the formation of a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis, or programmed cell death.
Conclusion and Future Directions
1-(3,4-dimethylbenzyl)-1H-benzimidazole represents a rationally designed molecule built upon a privileged scaffold. Its synthesis is straightforward, and its structure can be definitively confirmed using standard spectroscopic methods. The N-benzyl substitution pattern is known to confer potent biological activity, particularly in the anticancer domain. The addition of dimethyl groups serves to enhance lipophilicity, a key parameter in drug design. This technical guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this compound. Future work should focus on in-vitro screening against various cancer cell lines, followed by mechanism-of-action studies, including tubulin polymerization assays and cell cycle analysis, to validate its therapeutic potential.
References
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. MET's Institute of Pharmacy.
- Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. (2025). Government Medical College, Thiruvananthapuram.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.
- SUPPLEMENTARY INFORM
- Benzimidazole: Chemical property, Primary Use, and biological activity. (2024). ChemicalBook.
- Biological activities of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal.
- Benzimidazole. Wikipedia.
- Electronic Supplementary Material (ESI) for Catalysis Science & Technology. (2017). The Royal Society of Chemistry.
- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). American Chemical Society.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Vignan Pharmacy College.
- 2-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)-1H-benzimidazole. SpectraBase.
- Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. (2021). International Journal of Drug Delivery Technology.
- 1H NMR data of the studied compounds.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Drug Delivery and Therapeutics.
- Synthesis and Pharmacological Profile of Benzimidazoles. (2019). IntechOpen.
- Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent. (2023). Current Science.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. currentscience.info [currentscience.info]
